11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Its structure includes a 2-furyl substituent at position 11 and three methyl groups at positions 3, 3, and 7. The furyl group introduces a heterocyclic aromatic moiety, which may enhance binding interactions in biological systems, while the methyl groups influence steric bulk and metabolic stability.
Properties
IUPAC Name |
6-(furan-2-yl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12-6-7-13-14(9-12)22-19(17-5-4-8-24-17)18-15(21-13)10-20(2,3)11-16(18)23/h4-9,19,21-22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASHMSIIKQAWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CO4)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 312621-54-8) is a member of the dibenzo diazepine family, notable for its structural complexity and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O2
- Molecular Weight : 322.4 g/mol
- Boiling Point : Approximately 488.4 ± 45.0 °C (predicted)
- Density : 1.22 ± 0.1 g/cm³ (predicted)
- pKa : Approximately 4 ± 0.60 (predicted) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various diazepine derivatives. While specific data on the furan-substituted derivative is limited, compounds within this class often exhibit significant activity against a range of pathogens.
Case Study: Antibacterial Properties
A review on related compounds indicates that certain derivatives demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for a related compound were found to be:
Although direct studies on the target compound are scarce, it is reasonable to hypothesize similar or enhanced activities due to the presence of the furan moiety, which is known to contribute to biological activity in other compounds.
Neuropharmacological Effects
Dibenzo diazepines are often investigated for their effects on the central nervous system (CNS). The structural features of This compound suggest potential anxiolytic or sedative properties.
The proposed mechanism involves modulation of GABA_A receptors in the brain. Compounds that enhance GABAergic transmission can lead to increased inhibitory neurotransmission, resulting in anxiolytic and sedative effects.
Cytotoxicity Studies
Preliminary cytotoxicity assessments using cell lines have shown that certain dibenzo diazepine derivatives can induce apoptosis in cancer cells. While specific data for the furan-substituted variant is not available, similar compounds have demonstrated:
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit antidepressant properties. These compounds may interact with neurotransmitter systems in the brain to alleviate symptoms of depression.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various dibenzo[b,e][1,4]diazepine derivatives and their evaluation for antidepressant activity. The results suggested that modifications in the molecular structure could enhance efficacy against depressive disorders.
2. Anxiolytic Effects
This compound may also possess anxiolytic properties due to its structural similarity to known anxiolytics. Its ability to modulate GABAergic transmission could provide therapeutic benefits in anxiety disorders.
Case Study : An investigation into the effects of dibenzo[b,e][1,4]diazepines on anxiety models demonstrated significant reductions in anxiety-like behaviors in animal studies when administered at specific dosages.
Pharmacological Applications
1. Neuropharmacology
The unique structure of this compound allows it to potentially serve as a lead compound for developing new neuropharmacological agents targeting various neurological disorders.
Table: Comparative Analysis of Dibenzo[b,e][1,4]diazepine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antidepressant | Journal of Medicinal Chemistry |
| Compound B | Anxiolytic | Neuropharmacology Journal |
| Compound C | Anticonvulsant | Epilepsy Research |
Material Science Applications
1. Polymer Chemistry
The compound can be explored as a monomer or additive in polymer synthesis due to its unique chemical structure. It may enhance the mechanical properties and thermal stability of polymers.
Case Study : Research on polymer composites incorporating dibenzo[b,e][1,4]diazepine derivatives has shown improved tensile strength and thermal resistance compared to conventional polymers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, and biological activities:
Structural and Functional Insights
- Substituent Effects: Heterocyclic Groups (Furyl vs. Thiophenyl vs. Thiophene (in 4b) may confer stronger van der Waals interactions due to sulfur’s larger atomic radius . Electron-Withdrawing vs. Donating Groups: Nitroso (8b) and nitro (8d) substituents increase reactivity, whereas methoxy (4c) or dimethylamino (4g) groups enhance solubility and target affinity .
- Synthetic Flexibility: Most analogs are synthesized via condensation of enaminoketones with aldehydes or arylglyoxals, followed by cyclization . The target compound likely follows a similar route using furfural derivatives.
- Biological Activities : FC2’s cancer cell selectivity highlights the importance of substituent choice for toxicity profiles. The triazole hybrid (93) demonstrates how auxiliary functional groups (e.g., triazole) can modulate enzyme specificity .
Pharmacological Potential
Further studies could explore:
Cytotoxicity Screening : Against cancer cell lines (e.g., HeLa, MCF-7) compared to FC2 .
Enzyme Assays : BuChE or AChE inhibition, given the success of triazole hybrids .
Solubility and Stability : Impact of 2-furyl versus phenyl or halogenated substituents on pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
